
1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H20ClF3N4O2 and its molecular weight is 440.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, have been clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which exhibit various serotonin receptor-related effects. These effects suggest their significant role in treating neurological disorders, highlighting a potential application area for similar compounds like the one Caccia, 2007.
Antipsychotic and Antidepressant Effects
Lurasidone, a novel benzisothiazole antipsychotic drug, shows distinct pharmacodynamic profiles beneficial in treating psychotic and major affective disorders, including schizophrenia and bipolar depression. The structure-activity relationship of compounds like lurasidone, involving arylpiperazine cores, underscores the potential for developing treatments for mood disorders and schizophrenia Pompili et al., 2018.
Neuroprotective and Cognitive Enhancing Effects
Angiotensin IV and its analogs, showing interactions with dopamine receptors, suggest the role of arylpiperazine derivatives in enhancing memory and cognitive functions. These interactions indicate a potential therapeutic application for similar compounds in improving cognitive deficits associated with neurological diseases Braszko, 2010.
Anti-mycobacterial Activity
Compounds containing piperazine as a vital building block, including arylpiperazine derivatives, have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of utilizing similar chemical structures for developing new anti-TB molecules Girase et al., 2020.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-13-25-17(20(22,23)24)12-18(26-13)27-8-10-28(11-9-27)19(30)7-6-16(29)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDLMUQQWKSAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)
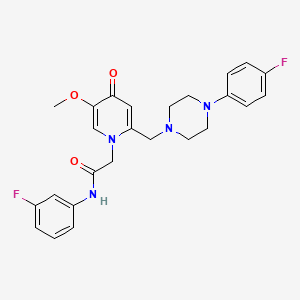
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)

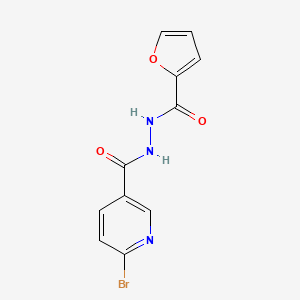
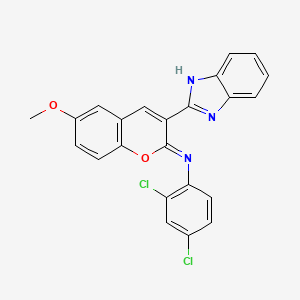
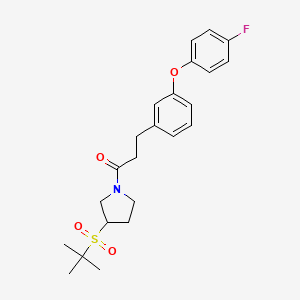
![4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2486231.png)


![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
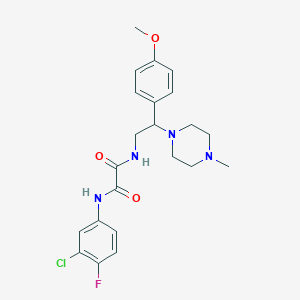
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one](/img/structure/B2486243.png)

